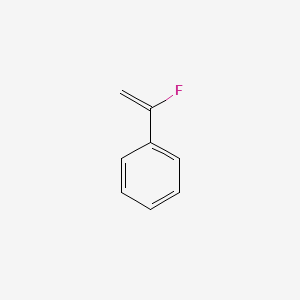
(1-Fluorovinyl)benzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Regioselective Fluorination : The study by Zhao et al. (2016) focuses on the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives. They successfully synthesized (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high yields and regioselectivity. This research is significant in understanding the chemical properties and potential applications of compounds related to (1-Fluorovinyl)benzene (Zhao et al., 2016).
Fluorescence and Photostability
Green Fluorophores : A novel green fluorophore, 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, demonstrates the significance of benzene derivatives like this compound in the field of fluorescence. This compound, as described by Beppu et al. (2015), shows high fluorescence emission, photostability, and is unaffected by solvent or pH changes. This highlights the potential of benzene derivatives in imaging and display technologies (Beppu et al., 2015).
Novel Fluorophores : Research by Hwang et al. (2001) on the synthesis of novel fluorophores using Sonogashira reactions of dibromovinylbenzene, which is structurally related to this compound, points towards diverse applications in fluorescent dyes. They observed emission maxima varying across the spectrum depending on the structure, indicating the versatility of benzene derivatives in light-emitting applications (Hwang et al., 2001).
Photophysical Studies
- Photochemical Properties : Al-ani (1973) conducted studies on the photochemical properties of fluoro(trifluoromethyl)benzenes, providing insights into the photophysical processes of benzene derivatives at different wavelengths. This research helps in understanding the behavior of this compound under various lighting conditions (Al-ani, 1973).
Polymer Applications
- Polymer Chemistry : Tanaka et al. (1986) explored the preparation of poly(3-thienylacetylene) using a compound structurally similar to this compound. The study focused on the electrical properties of the synthesized polymer, indicating the potential use of this compound in polymer science and electronics (Tanaka et al., 1986).
Organic Synthesis
- Nucleophilic Aromatic Substitution : Ajenjo et al. (201
Organometallic Chemistry
- Organometallic Reactions : Pike et al. (2017) explored the use of partially fluorinated benzenes, like this compound, in organometallic chemistry. Their research discusses the potential of such compounds in transition-metal-based catalysis, highlighting the role of fluorine substituents in influencing the reactions (Pike et al., 2017).
Photocatalysis
- Photocatalytic Reactions : Ohkubo et al. (2013) demonstrated the photocatalytic fluorination of benzene, which is closely related to the chemistry of this compound. This research underlines the potential of fluorobenzenes in photocatalytic applications, providing a pathway for the synthesis of various fluorinated compounds (Ohkubo et al., 2013).
Spectroscopy
- Hyper-Raman Scattering : Bonang and Cameron (1992) reported on the resonance hyper-Raman and Raman scattering from benzene and fluorobenzene, which includes insights into the spectroscopic behavior of compounds like this compound. This study is important for understanding the electronic and vibrational characteristics of benzene derivatives in various states (Bonang & Cameron, 1992).
Mecanismo De Acción
Target of Action
(1-Fluorovinyl)benzene, also known as vinyl fluoride, is a type of fluoroalkene
Mode of Action
It’s known that fluoroalkenes can participate in various chemical reactions due to the presence of the fluorine atom, which is highly electronegative . This can lead to the formation of new bonds with biological targets, potentially altering their function.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. Its boiling point is 69.1-69.4°C at 48 mmHg , suggesting that it could potentially be volatile and might be excreted via the respiratory system.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its volatility might increase at higher temperatures, potentially affecting its distribution and excretion . Additionally, its reactivity might be influenced by the pH and the presence of other reactive species in the environment.
Análisis Bioquímico
Biochemical Properties
(1-Fluorovinyl)benzene plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The fluorine atom in this compound can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the vinyl group can participate in electrophilic addition reactions, making this compound a reactive intermediate in various biochemical pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox balance. Moreover, its interaction with cell membrane proteins can alter membrane fluidity and permeability, impacting nutrient and ion transport .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For example, this compound has been found to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can lead to altered pharmacokinetics and potential drug-drug interactions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic effects. For instance, high doses of this compound have been shown to induce liver toxicity in animal models, characterized by elevated liver enzyme levels and histopathological changes. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further participate in conjugation reactions with glutathione or other nucleophiles. These metabolic transformations can affect the overall metabolic flux and levels of specific metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. This localization is often mediated by specific protein interactions and signaling pathways .
Propiedades
IUPAC Name |
1-fluoroethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEXAGHVEUWODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388405 | |
| Record name | Benzene, (1-fluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
696-31-1 | |
| Record name | Benzene, (1-fluoroethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-fluoroethenyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzene derivatives described in the research?
A1: The research presents a novel, one-pot synthesis of (Z)-1-(2-bromo-1-fluorovinyl)benzene derivatives from readily available 1-(2,2-dibromovinyl)benzene starting materials []. This method utilizes wet tetra-n-butylammonium fluoride (TBAF·3H2O) as both a base and fluorine source, achieving high regioselectivity and yields up to 81%. This is significant because it offers a more efficient and practical approach compared to multi-step syntheses or the use of harsh reagents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



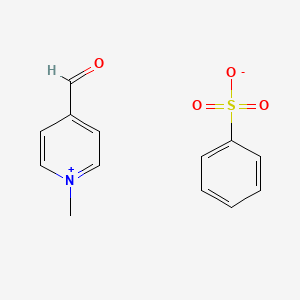
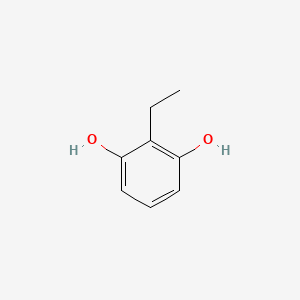
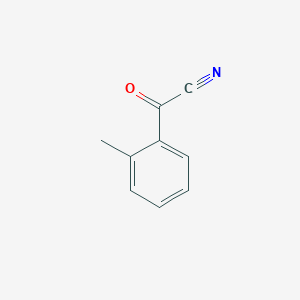
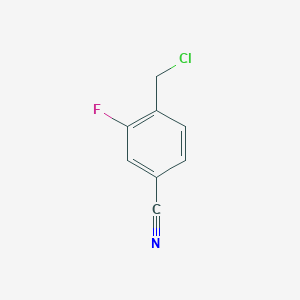

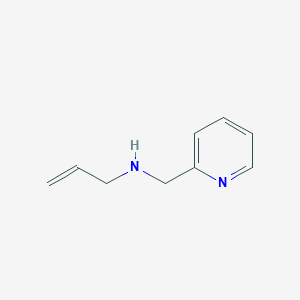
![2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1352959.png)

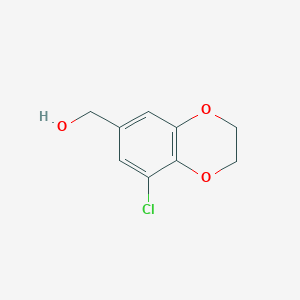
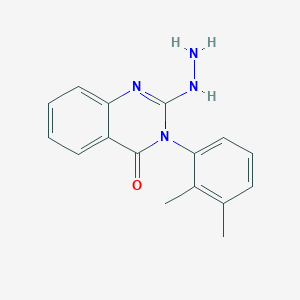
![2-chloro-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B1352976.png)

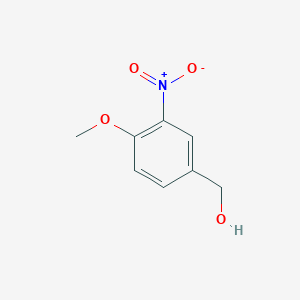
![Methyl 5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B1352986.png)